methyl 2-(1,3-thiazol-2-yl)propanoate
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Overview
Description
Methyl 2-(1,3-thiazol-2-yl)propanoate is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmacologically active compounds .
Mechanism of Action
While the specific mechanism of action for “methyl 2-(1,3-thiazol-2-yl)propanoate” is not mentioned in the retrieved papers, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Safety and Hazards
Future Directions
Thiazoles and their derivatives have shown a wide range of biological activities, making them a promising area for future research . The modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential direction for future studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-thiazol-2-yl)propanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method is the esterification of 2-(1,3-thiazol-2-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-thiazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-(1,3-thiazol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 2-(1,3-thiazol-2-yl)propanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
93472-22-1 |
---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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